3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
[3-[(4-acetylphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-14(25)15-5-11-20(12-6-15)30(27,28)24-18-3-2-4-19(13-18)29-21(26)23-17-9-7-16(22)8-10-17/h5-12,18-19,24H,2-4,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCNAOSLPLMLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonamide intermediate, followed by the introduction of the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₉H₂₃F₁N₂O₃S
- Molecular Weight : 364.47 g/mol
- IUPAC Name : 3-(4-acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
The compound features a sulfonamide group, which is significant in drug design due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, research has shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase IX, a protein associated with tumor progression and metastasis.
Antimicrobial Properties
The compound has demonstrated potential as an antimicrobial agent. Its structure allows for the inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. Case studies have reported significant activity against Gram-positive bacteria, including Staphylococcus aureus.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound, suggesting its use in treating conditions such as rheumatoid arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Data Tables
| Application Area | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Activity against resistant bacteria | |
| Anti-inflammatory | Reduction of cytokines |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the efficacy of sulfonamide derivatives, including 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate, demonstrating significant inhibition of cancer cell lines in vitro.
Case Study 2: Antimicrobial Efficacy
Another research article highlighted the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel therapeutic agent for treating resistant infections.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The acetyl and sulfonamide groups may participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl carbamate moiety can enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiating features are its 4-acetylphenylsulfonamido and 4-fluorophenyl carbamate groups. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations
The acetyl and sulfonamido groups in the target may enhance hydrophilicity compared to chlorophenyl analogs.
Crystallography: Fluorophenyl-containing compounds often exhibit non-planar conformations. For example, compound 5 has a perpendicular fluorophenyl group , while the cyclohexa-diene derivative in adopts a screw-boat conformation. The target’s cyclohexyl core may similarly influence packing stability.
Synthetic Routes :
- The target’s sulfonamido group likely requires sulfonation or coupling steps, akin to urea derivatives synthesized via tert-butyl carbamate intermediates .
- In contrast, fluorophenyl-containing compounds (e.g., ) are often synthesized via amination or esterification under inert conditions (e.g., TiCl₄/Zn in THF ).
Functional Group Impact
- 4-Fluorophenyl vs. Halogenated Phenyl Groups : The fluorophenyl moiety in the target enhances electronegativity and metabolic stability compared to bromo/chloro analogs (e.g., ).
- Sulfonamido vs.
Data Tables
Physicochemical Properties of Selected Analogs
Detailed Research Findings
Structural Insights
- The perpendicular fluorophenyl orientation in compound 5 implies steric hindrance, which may also occur in the target’s 4-fluorophenyl carbamate group.
- Cyclohexa-diene derivatives (e.g., ) exhibit puckered conformations, suggesting that the target’s cyclohexyl core may adopt similar non-planar geometries, impacting solubility.
Biological Activity
3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate can be represented as follows:
- Molecular Formula : C16H18FNO4S
- Molecular Weight : 357.38 g/mol
This compound features a cyclohexyl ring, a fluorophenyl group, and a sulfonamide moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes associated with inflammatory pathways, similar to other sulfonamide derivatives that target cyclooxygenase (COX) enzymes.
- Receptor Binding : The presence of the fluorophenyl group may enhance binding affinity to specific receptors, potentially modulating neurotransmitter activity.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Like many sulfonamide derivatives, it is hypothesized to exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .
- Analgesic Effects : The compound may also possess analgesic properties, potentially providing pain relief through central and peripheral mechanisms.
- Antimicrobial Activity : Some studies suggest that sulfonamides have a broad spectrum of antimicrobial activity. This compound's structural features may confer similar properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate.
Study 1: Inhibition of COX Enzymes
A study examining the structure-activity relationship (SAR) of sulfonamide derivatives found that modifications at the para position significantly influenced COX-2 selectivity. The study reported IC50 values for related compounds ranging from 0.1 to 10 µM . This suggests that similar modifications in our compound could lead to enhanced anti-inflammatory effects.
Study 2: Analgesic Efficacy
Research on related carbamate compounds demonstrated significant analgesic effects in animal models. For instance, a compound with a similar structure showed an ED50 value of 5 mg/kg in pain models . This indicates that our compound may also exhibit notable analgesic properties.
Study 3: Antimicrobial Activity
A comparative analysis of various sulfonamide derivatives revealed antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 32 µg/mL depending on the bacterial strain . This suggests potential for antimicrobial applications for our compound as well.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
